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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the software and tools that

utilize Percent Accepted Mutation (PAM) matrices for protein sequence comparison. Detailed

protocols for practical application are included, along with quantitative data and workflow

visualizations to aid in experimental design and analysis.

Introduction to PAM Matrices in Sequence
Alignment
Point Accepted Mutation (PAM) matrices are a fundamental tool in bioinformatics for scoring

the alignment of protein sequences.[1] Developed by Margaret Dayhoff and her colleagues,

these matrices are based on the observed frequencies of amino acid substitutions in closely

related proteins.[2] Each PAM matrix, such as PAM30 or PAM250, represents a specific

evolutionary distance.[3] A PAM1 matrix corresponds to an evolutionary interval in which 1% of

amino acids have changed, and higher-order PAM matrices are extrapolated from the PAM1
matrix.[4] Lower PAM numbers are suitable for comparing closely related sequences, while

higher numbers are used for more distantly related sequences.[5]

Software and Tools Incorporating PAM Matrices
Several widely used bioinformatics tools allow for the selection of PAM matrices when

performing protein sequence alignments. These tools are essential for tasks such as identifying
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homologous proteins, predicting protein function, and studying evolutionary relationships.

Key software includes:

NCBI BLASTp: A suite of programs for searching sequence databases.[6] The protein-

protein BLAST (BLASTp) service allows users to select from various PAM matrices (e.g.,

PAM30, PAM70, PAM250) under the "Algorithm parameters" section.[7]

CLUSTALW: A multiple sequence alignment program available through various web servers.

[8] It offers the option to use PAM matrices for pairwise and multiple alignments.[9]

EMBOSS Needle: A tool for performing optimal global pairwise sequence alignment using

the Needleman-Wunsch algorithm.[10][11] Users can specify a PAM matrix for scoring the

alignment.

Online Alignment Tools: Various web-based tools for pairwise protein alignment also provide

a selection of PAM matrices.[12][13]

Data Presentation: Quantitative Information
For effective sequence comparison, it is crucial to understand the scoring system. The

following tables provide quantitative data related to PAM matrices.

Table 1: Guidelines for Selecting a PAM Matrix
The choice of a specific PAM matrix is critical and depends on the expected degree of similarity

between the sequences being compared.[14] Using an appropriate matrix enhances the

sensitivity of the alignment search.[15]
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PAM Matrix
Approximate Percent

Sequence Identity

Evolutionary

Distance
Typical Application

PAM30 60-80% Short

Finding very closely

related proteins or

short, highly

conserved domains.

PAM70 50-60%

PAM120 ~40% Moderate

General purpose for

finding homologous

sequences.

PAM250 ~20% Large

Detecting distant

relationships between

proteins.[3]

Table 2: PAM250 Substitution Matrix
The PAM250 matrix is commonly used for comparing distantly related protein sequences.[1]

[16] The values in the matrix are log-odds scores, where a positive score indicates that the

amino acid substitution is more likely to occur than by random chance, a negative score

indicates it is less likely, and a score of zero suggests it occurs at the rate of random chance.
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Source: Adapted from data available in bioinformatics resources.[16]

Experimental Protocols
The following protocols provide step-by-step instructions for performing pairwise protein

sequence alignments using common bioinformatics tools that support PAM matrices.

Protocol 1: Pairwise Alignment using NCBI BLASTp
This protocol describes how to perform a protein-protein BLAST search with a specified PAM

matrix.

Objective: To find similar protein sequences to a query sequence in a database using a defined

evolutionary model.

Materials:

A protein sequence in FASTA format or as a raw sequence.

A web browser with an internet connection.

Procedure:
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Navigate to the NCBI BLAST homepage and select "Protein BLAST".

In the "Enter Query Sequence" box, paste your protein sequence in FASTA or raw format.

Under "Program Selection," choose "blastp" (protein-protein BLAST).

Expand the "Algorithm parameters" section at the bottom of the page.

In the "Scoring Parameters" subsection, locate the "Matrix" dropdown menu.[17]

Select the desired PAM matrix from the list (e.g., PAM30, PAM70, PAM250).[7]

Optionally, adjust the "Gap Costs" to fine-tune the alignment penalties.

Click the "BLAST" button to initiate the search.

Analyze the results, paying attention to the alignment scores, E-values, and the alignments

themselves. The "positives" in the alignment indicate substitutions with positive scores in the

selected PAM matrix.[17]

Protocol 2: Global Pairwise Alignment with EMBOSS
Needle
This protocol outlines the use of EMBOSS Needle for a global alignment of two protein

sequences using a PAM matrix.

Objective: To obtain the optimal global alignment between two protein sequences based on a

specified PAM scoring matrix.

Materials:

Two protein sequences in FASTA or raw format.

Access to an EMBOSS Needle web server or a local installation of the EMBOSS suite.

Procedure:

Access the EMBOSS Needle web interface.
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In the "Sequence 1" and "Sequence 2" input fields, paste your two protein sequences.

Locate the "Matrix" or "Scoring Matrix" option.

From the dropdown menu or input field, select or enter the desired PAM matrix (e.g.,

PAM250). Note that the available matrices may be listed under a family name like "PAM".

Specify the "Gap open penalty" and "Gap extension penalty". These values work in

conjunction with the substitution matrix to produce the final alignment score.

Click the "Submit" or "Run" button to perform the alignment.

The output will display the optimal global alignment of the two sequences, along with identity,

similarity, and the overall alignment score calculated using the chosen PAM matrix and gap

penalties.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and

relationships in sequence comparison with PAM matrices.
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Start: Have two or more protein sequences to compare

Assess expected evolutionary distance/similarity

High Similarity
(e.g., >60% identity)
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Moderate
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Select a low-numbered PAM matrix (e.g., PAM30, PAM70) Select a mid-range PAM matrix (e.g., PAM120) Select a high-numbered PAM matrix (e.g., PAM250)
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Analyze alignment results (score, significance)

End: Homology inference, functional annotation, etc.

Click to download full resolution via product page

Caption: Workflow for selecting an appropriate PAM matrix.
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Input Protein Sequences (Query & Subject/Database)

Select Alignment Tool (e.g., BLASTp, EMBOSS Needle)

Set Alignment Parameters

Choose PAM Matrix (e.g., PAM250) Set Gap Penalties (Open & Extension)

Execute Alignment Algorithm

Generate Alignment Output

Alignment Score Sequence Alignment Significance (e.g., E-value)

Click to download full resolution via product page

Caption: General workflow for pairwise sequence alignment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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